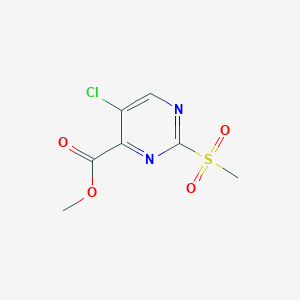

Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVFWDOODMTJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation and Aminolysis Route

A foundational method involves chlorosulfonation of intermediate pyrimidine derivatives followed by aminolysis. For instance, N-phenethyl-5-chloro-2-methoxybenzamide can undergo chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl group, followed by aminolysis with methylamine to yield the target compound . Key steps include:

-

Methylation of 5-chlorosalicylic acid under anhydrous conditions to form methyl 5-chloro-2-methoxybenzoate.

-

Aminolysis with phenethylamine to generate N-phenethyl-5-chloro-2-methoxybenzamide.

-

Chlorosulfonation at the para position of the benzene ring, followed by aminolysis with methylamine to install the methanesulfonyl and methyl ester groups .

This method achieves yields of ~70–80% but requires stringent control over reaction temperatures (0–5°C during chlorosulfonation) to avoid side reactions .

Oxidation of Methylthio Precursors

A widely adopted strategy involves oxidizing methylthio (-SMe) intermediates to methanesulfonyl (-SO₂Me) groups. For example:

-

Synthesis of methyl 5-chloro-2-methylthiopyrimidine-4-carboxylate via nucleophilic substitution of a chloro precursor with methylthiolate.

-

Oxidation with m-chloroperbenzoic acid (m-CPBA) or Oxone® in dichloromethane/water to convert -SMe to -SO₂Me .

Typical Conditions :

-

Oxidizing agent : m-CPBA (2.2 equiv.)

-

Solvent : Dichloromethane (DCM)/water (2:1 v/v)

-

Temperature : 0°C to room temperature

This method is favored for its simplicity and compatibility with sensitive ester functionalities.

Direct introduction of the methanesulfonyl group via electrophilic substitution has been reported using methanesulfonyl chloride (MsCl) under basic conditions:

-

Reaction of methyl 5-chloro-4-pyrimidinecarboxylate with MsCl in the presence of triethylamine (TEA) or pyridine.

-

Regioselective sulfonylation at the 2-position due to electron-withdrawing effects of the 4-carboxylate group .

Optimized Protocol :

| Parameter | Value |

|---|---|

| MsCl equivalence | 1.5 equiv. |

| Base | TEA (3.0 equiv.) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −10°C → room temperature |

| Yield | 68–75% |

Multi-Step Synthesis from 2,4-Dichloropyrimidine-5-Carboxylate

A modular approach starts with 2,4-dichloropyrimidine-5-carboxylate, enabling sequential functionalization:

-

Selective displacement of C4 chlorine with methanol to form methyl 2-chloro-4-methoxypyrimidine-5-carboxylate.

-

Sulfonylation at C2 using sodium methanesulfinate (NaSO₂Me) under Pd catalysis .

Catalytic System :

Comparative Analysis of Methods

The table below evaluates key parameters across preparation routes:

Critical Considerations and Challenges

-

Regioselectivity : Competing sulfonylation at C4 or C6 positions necessitates electron-deficient pyrimidine rings and directing groups (e.g., esters) .

-

Oxidation Side Reactions : Over-oxidation to sulfonic acids (-SO₃H) can occur if oxidizing agents are used in excess .

-

Purification : Silica gel chromatography is often required to isolate the product from regioisomers or unreacted starting materials .

Industrial-Scale Adaptations

For kilogram-scale production, the oxidation of methylthio precursors is preferred due to:

Emerging Methodologies

Recent advances include photocatalytic sulfonylation using visible light and electrochemical oxidation , though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits nucleophilic aromatic substitution (SNAr) reactivity due to the electron-deficient pyrimidine ring. Key mechanisms include:

-

Thiol alkylation : The methanesulfonyl group enables selective alkylation of thiols via SNAr, as observed in related 2-sulfonylpyrimidines (e.g., PK11007) .

-

Substituent effects : Electron-withdrawing groups (e.g., 4-chloro) enhance reactivity, while electron-donating groups (e.g., 4-hydroxyl) reduce it .

Table 2: Reactivity Trends in Analog Compounds

| Substituent | Reactivity | Biological Impact | Reference |

|---|---|---|---|

| 4-Chloro | High | Stabilizes p53 via thiol alkylation | |

| 4-Bromo | Slightly higher than 4-chloro | Increased p53 stabilization | |

| 4-Hydroxyl | Low | No effect on p53 stability |

Structural Analog Comparisons

Substituent variations at the 5-position significantly alter reactivity and biological profiles:

Table 4: Structural Analogs and Properties

| Compound | Substituent (5-position) | Key Feature | Reference |

|---|---|---|---|

| Methyl 5-bromo-analog | Bromine | Altered biological activity | |

| Methyl 5-fluoro-analog | Fluorine | Modified pharmacokinetics | |

| Methyl 5-nitro-analog | Nitro group | Enhanced electronic effects |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl substituents. For example:

Scientific Research Applications

Inhibition of Protein Kinases

Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has been identified as a potent inhibitor of various protein kinases, including glycogen synthase kinase 3 (GSK) and aurora kinases. These kinases play crucial roles in cell signaling and proliferation, making this compound a valuable tool in cancer research and treatment strategies .

Neurodegenerative Disease Research

Research indicates that derivatives of pyrimidine compounds, including this compound, can selectively inhibit neuronal nitric oxide synthase (nNOS). This inhibition is crucial for developing therapies targeting neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's favorable pharmacokinetic properties suggest it may offer better bioavailability than traditional nNOS inhibitors .

Anticancer Activity

The compound has shown promise in the treatment of proliferative diseases, including various cancers. Its ability to modify cysteine residues selectively allows for therapeutic interventions that can reactivate mutant p53 proteins in cancer cells, enhancing their sensitivity to treatment .

Case Study 1: Protein Kinase Inhibition

In a study focused on the inhibition of protein kinases, this compound was tested against several kinase targets. The results demonstrated significant inhibitory activity, leading to further exploration of its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of related pyrimidine compounds on neuronal cells under oxidative stress conditions. The findings suggested that these compounds could reduce cell death and improve cell viability, indicating their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylate ester group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Chlorine (position 2), methyl (position 6), and carboxylic acid (-COOH, position 4).

- Key Differences :

- Functional Groups : Carboxylic acid vs. methyl ester and methanesulfonyl.

- Electronic Effects : The carboxylic acid is strongly electron-withdrawing, while the methyl ester in the target compound offers reduced acidity and enhanced lipophilicity.

- Applications : The carboxylic acid derivative is likely used as a synthetic intermediate, whereas the target compound’s ester and sulfonyl groups may improve bioavailability in drug design.

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS 70733-12-9)

- Structure : Phenyl (position 2), methyl (position 4), and ethyl ester (-COOCH₂CH₃, position 5).

- Key Differences :

- Substituents : Phenyl (electron-rich) vs. methanesulfonyl (electron-poor) at position 2.

- Lipophilicity : The phenyl group increases hydrophobicity (XLogP3 = 2.5) compared to the target compound’s polar sulfonyl group.

- Reactivity : The phenyl group may stabilize the ring via resonance, whereas the sulfonyl group activates the pyrimidine toward nucleophilic substitution.

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure: Complex terpenoid backbones with methyl ester termini.

- Key Differences: Core Structure: Linear or cyclic terpenes vs. aromatic pyrimidine. Functionality: Terpenoid esters are often volatile (suitable for GC analysis), while the target compound’s rigidity and polar groups may limit volatility but enhance binding to biological targets.

Structural and Functional Data Table

Research Findings and Implications

Reactivity :

- The chlorine at position 5 in the target compound may facilitate nucleophilic aromatic substitution, while the methanesulfonyl group stabilizes negative charge development .

- Compared to ethyl esters (e.g., CAS 70733-12-9 ), the methyl ester in the target compound may hydrolyze faster in biological systems, influencing drug metabolism.

Spectroscopic Characterization :

- The sulfonyl group would exhibit strong FTIR absorption at 1350–1160 cm⁻¹ (S=O stretching), distinct from carboxylic acids (~1700 cm⁻¹) or phenyl C-H stretches (~3000 cm⁻¹) .

- In NMR, the sulfonyl group’s deshielding effect would shift adjacent proton resonances downfield compared to methyl or phenyl substituents .

- The sulfonyl group would exhibit strong FTIR absorption at 1350–1160 cm⁻¹ (S=O stretching), distinct from carboxylic acids (~1700 cm⁻¹) or phenyl C-H stretches (~3000 cm⁻¹) .

- Applications: The combination of chloro and sulfonyl groups suggests utility as a pharmacophore in kinase inhibitors or herbicides. Compared to diterpenoid esters (e.g., communic acid methyl esters ), the pyrimidine core offers synthetic versatility for modular drug design.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing Methyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern on the pyrimidine ring, particularly the methanesulfonyl and chloro groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves the 3D structure, including bond angles and intermolecular interactions. For example, SC-XRD can identify hydrogen bonding networks involving the carbonyl oxygen and sulfonyl groups, which influence crystal packing .

Q. What synthetic routes are commonly employed to introduce the methanesulfonyl group at the 2-position of pyrimidine derivatives?

- Answer: Methanesulfonyl groups are typically introduced via nucleophilic aromatic substitution (NAS) or oxidation of thioether intermediates. For NAS, activating the pyrimidine ring with electron-withdrawing groups (e.g., chloro at C5) enhances reactivity. Methanesulfonyl chloride under basic conditions (e.g., NaH in THF) is a standard reagent. Oxidation of 2-methylthio intermediates (e.g., using Oxone® or mCPBA) is an alternative route, though purity must be monitored via HPLC .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the solid-state arrangement of this compound?

- Answer: Graph-set analysis (as described by Bernstein et al. ) reveals that the carbonyl oxygen participates in C=O···H–C hydrogen bonds, while the sulfonyl group forms S=O···H–C interactions. These, combined with π-π stacking between pyrimidine rings, stabilize layered crystal structures. Such interactions are critical for predicting solubility and polymorphism, which impact formulation in drug discovery .

Q. What challenges arise in optimizing regioselectivity during functionalization of the pyrimidine ring, and how are they addressed?

- Answer: Competing substitution at C2 (methanesulfonyl) vs. C4 (carboxylate) can occur due to electronic effects. Computational modeling (DFT) identifies charge distribution, guiding reagent selection. For example, bulky electrophiles favor C2 substitution, while microwave-assisted synthesis reduces side reactions. Reaction progress must be tracked via LC-MS to isolate intermediates .

Q. How can structural analogs of this compound be designed to enhance binding affinity in enzyme inhibition studies?

- Answer: Structure-activity relationship (SAR) studies suggest replacing the methyl ester with bioisosteres (e.g., amides) improves metabolic stability. Molecular docking (using software like AutoDock) identifies interactions with target enzymes (e.g., DHFR). Introducing fluorinated groups at C5 or modifying the sulfonyl moiety enhances hydrophobic interactions, as demonstrated in analogs from crystallography studies .

Methodological Considerations

Q. What protocols ensure reproducibility in the synthesis of this compound?

- Answer: Strict temperature control (-10°C to 0°C) during NAS prevents over-sulfonylation. Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted methanesulfonyl chloride. Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). For scale-up, flow chemistry minimizes exothermic side reactions .

Q. How are computational tools integrated to predict reactivity and stability of this compound?

- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations model solvation effects and degradation pathways. Software like Gaussian or ORCA is used for these analyses, validated against experimental stability data (e.g., accelerated aging studies) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar pyrimidine derivatives: How are these resolved?

- Answer: Variations often stem from polymorphic forms or solvent retention. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs. Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) isolates stable forms. Collaborative data sharing via platforms like CCDC ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.